molecular formula C8H12N2O3 B13256819 5-(2-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13256819
M. Wt: 184.19 g/mol
InChI Key: FPFBIEFYKHEAIX-UHFFFAOYSA-N
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Description

5-(2-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an ester in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction parameters, thereby optimizing the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the oxadiazole ring, leading to a diverse array of derivatives.

Scientific Research Applications

5-(2-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another compound with similar structural features and applications.

    3,5-Dinitrobenzoate derivatives: Compounds with similar functional groups and potential biological activities.

Uniqueness

5-(2-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid stands out due to its unique combination of structural features and chemical properties. Its oxadiazole ring imparts stability and reactivity, making it a versatile compound for various applications. Additionally, its specific substituents contribute to its distinct biological and chemical activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c1-4-8(2,3)7-9-5(6(11)12)10-13-7/h4H2,1-3H3,(H,11,12)

InChI Key

FPFBIEFYKHEAIX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NC(=NO1)C(=O)O

Origin of Product

United States

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